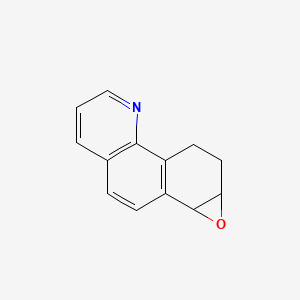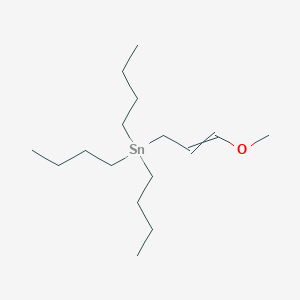![molecular formula C10H7N3S2 B14317353 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole CAS No. 112494-50-5](/img/structure/B14317353.png)
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is a heterocyclic compound that features both a thiazole and a benzimidazole ring. These structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The thiazole ring contains sulfur and nitrogen atoms, while the benzimidazole ring is composed of fused benzene and imidazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole typically involves the formation of the thiazole ring followed by its attachment to the benzimidazole moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. This is followed by the condensation of the thiazole derivative with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and flow chemistry can be employed to enhance reaction rates and yields. Additionally, the use of eco-friendly solvents and catalysts is often considered to minimize environmental impact.
化学反応の分析
Types of Reactions
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells. The thiazole ring’s sulfur atom can form strong interactions with metal ions, which may contribute to its biological activity.
類似化合物との比較
Similar Compounds
Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.
Sulfathiazole: A thiazole derivative with antimicrobial activity.
Ritonavir: A thiazole-containing antiretroviral drug.
Uniqueness
2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole is unique due to its dual ring structure, which imparts a combination of properties from both thiazole and benzimidazole rings. This duality enhances its potential for diverse biological activities and makes it a versatile compound in various fields of research.
特性
CAS番号 |
112494-50-5 |
|---|---|
分子式 |
C10H7N3S2 |
分子量 |
233.3 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-10(13-8)15-9-5-14-6-11-9/h1-6H,(H,12,13) |
InChIキー |
FEAMXEAOBVJMNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


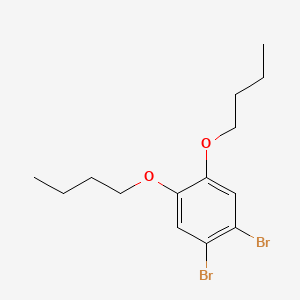

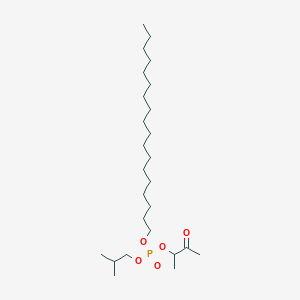

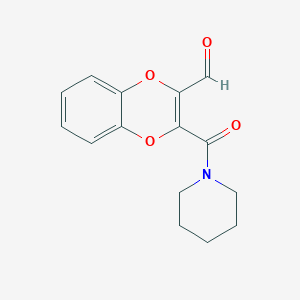
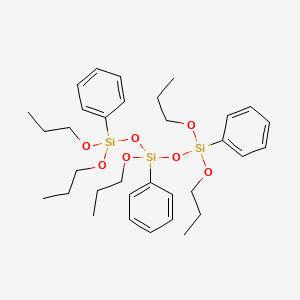


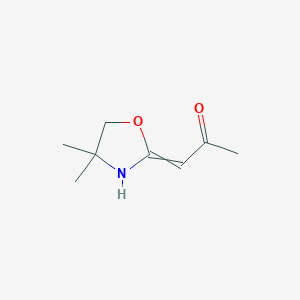
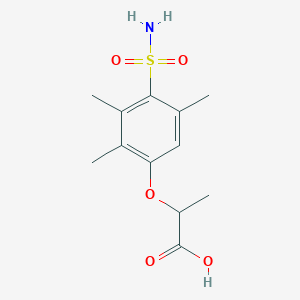
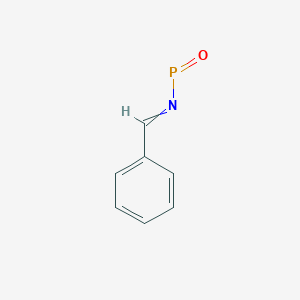
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
